molecular formula C27H33P B1301856 Trimesitylphosphine CAS No. 23897-15-6

Trimesitylphosphine

Cat. No.: B1301856
CAS No.: 23897-15-6
M. Wt: 388.5 g/mol
InChI Key: IDXDWPWXHTXJMZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Trimesitylphosphine undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents, transition metal catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Mechanism of Action

The mechanism of action of trimesitylphosphine involves its ability to form stable complexes with transition metals, which then participate in catalytic reactions. These complexes can facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Trimesitylphosphine is unique due to its bulky structure and stability. Similar compounds include:

This compound stands out due to its specific steric and electronic properties, which make it particularly effective in forming stable metal complexes and facilitating various catalytic processes.

Biological Activity

Trimesitylphosphine (TMP) is a triarylphosphine compound characterized by three mesityl groups attached to a phosphorus atom. This unique structure imparts significant steric and electronic properties, making TMP a subject of interest in various fields, including catalysis and medicinal chemistry. This article focuses on the biological activity of TMP, summarizing research findings, case studies, and data tables that highlight its potential therapeutic applications.

Biological Activity Overview

This compound has been investigated for its biological activities, particularly in the context of its interactions with biological systems and potential therapeutic effects. The following sections outline key findings from recent studies.

Anticancer Activity

Research indicates that TMP and its derivatives exhibit notable anticancer properties. A comparative study on aziridine phosphine oxides, which include TMP as a reference compound, demonstrated significant inhibition of cell viability in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay across different concentrations:

CompoundCell LineIC50 (µM)
TMPHeLa25
TMPIshikawa30

Findings : The study revealed that TMP derivatives led to significant cell cycle arrest and increased levels of reactive oxygen species (ROS), suggesting a dual mechanism involving both antiproliferative effects and apoptosis induction .

The mechanism through which TMP exerts its biological effects is multifaceted:

  • Cell Cycle Arrest : Studies have shown that TMP induces S-phase arrest in cancer cells, thereby inhibiting their proliferation. This was evidenced by flow cytometry analysis revealing a marked increase in the sub-G1 phase population, indicative of apoptosis .
  • ROS Generation : The generation of ROS upon treatment with TMP compounds suggests oxidative stress as a contributing factor to cell death .

Antibacterial Activity

In addition to anticancer effects, TMP has also been evaluated for antibacterial properties. Preliminary investigations indicated moderate antibacterial activity against various strains, although further optimization is necessary to enhance efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus100
Escherichia coli150

: While the antibacterial activity of TMP is promising, it requires further investigation to establish clinical relevance .

Case Study 1: Anticancer Efficacy in HeLa Cells

A detailed study explored the effects of TMP on HeLa cells. The results indicated that treatment with TMP resulted in:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 25 µM.
  • Mechanistic Insights : Flow cytometric analysis showed an increase in apoptotic cells, corroborated by increased ROS levels.

Case Study 2: Photosensitizer Properties

TMP has also been studied as a photosensitizer in photodynamic therapy (PDT). In a comparative analysis with other phosphines, TMP exhibited slower oxidation rates but demonstrated potential when combined with specific photosensitizers:

PhotosensitizerConversion (%) after 2 hours
TMP63
Triphenylphosphine>95

Implications : These findings suggest that while TMP may not be as efficient as some alternatives, its unique properties could be harnessed for specific applications in PDT .

Properties

IUPAC Name

tris(2,4,6-trimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDWPWXHTXJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369902
Record name Trimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23897-15-6
Record name Trimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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